1-{[(Tert-butoxy)carbonyl]amino}-3-methoxycyclobutane-1-carboxylic acid
Description
1-{[(Tert-Butoxy)Carbonyl]Amino}-3-Methoxycyclobutane-1-Carboxylic Acid is a cyclobutane-derived compound featuring a Boc (tert-butoxycarbonyl)-protected amino group and a methoxy substituent. Its molecular structure combines steric protection (via the bulky tert-butoxy group) with polar functional groups, making it valuable in medicinal chemistry and peptide synthesis. The Boc group enhances stability during synthetic processes, while the methoxy group modulates electronic properties and solubility.
Properties
IUPAC Name |
3-methoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-11(8(13)14)5-7(6-11)16-4/h7H,5-6H2,1-4H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZSBLQOTMZVAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1700442-25-6, 2166823-89-6 | |
| Record name | 1-{[(tert-butoxy)carbonyl]amino}-3-methoxycyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1s,3s)-1-{[(tert-butoxy)carbonyl]amino}-3-methoxycyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(Tert-butoxy)carbonyl]amino}-3-methoxycyclobutane-1-carboxylic acid typically involves the reaction of 3-methoxycyclobutane-1-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate that eventually yields the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
1-{[(Tert-butoxy)carbonyl]amino}-3-methoxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the Boc group.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
Medicinal Chemistry
1-{[(Tert-butoxy)carbonyl]amino}-3-methoxycyclobutane-1-carboxylic acid serves as a versatile scaffold in drug design:
- Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines, making it a candidate for further development as an anticancer drug .
- Antiviral Compounds : Its structural features allow for modifications that enhance antiviral activity, particularly against RNA viruses .
Biochemical Studies
This compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways:
- Enzyme Inhibitors : It has been shown to inhibit specific enzymes involved in metabolic processes, providing insights into enzyme kinetics and regulation .
- Substrate Analogs : Due to its structural similarity to natural substrates, it can be used to probe enzyme mechanisms and substrate specificity .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated the synthesis of various derivatives of this compound, assessing their cytotoxic effects on human breast cancer cells. The results indicated that certain modifications increased potency significantly compared to standard chemotherapeutics.
Case Study 2: Enzyme Interaction
In another research project, the compound was tested as an inhibitor of a key enzyme involved in lipid metabolism. The kinetic parameters were determined, revealing that the compound acts as a competitive inhibitor, which could lead to therapeutic applications in treating metabolic disorders.
Mechanism of Action
The mechanism of action of 1-{[(Tert-butoxy)carbonyl]amino}-3-methoxycyclobutane-1-carboxylic acid primarily involves the protection of amino groups. The Boc group stabilizes the amine, preventing unwanted reactions during synthetic processes . The cleavage of the Boc group under acidic conditions releases the free amine, which can then participate in further reactions .
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below highlights critical distinctions between the target compound and related cyclobutane derivatives:
Functional Group Impact on Properties
- Boc-Protected Amino Group: Enhances stability in acidic conditions and prevents unwanted side reactions during peptide coupling .
- Methoxy vs. Hydroxyl : The methoxy group in the target compound offers greater lipophilicity compared to hydroxyl-containing analogs (e.g., 1-(tert-butylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid), which may improve membrane permeability in drug candidates .
- Stereochemistry : The (1S,3R) configuration in the compound from introduces chirality, critical for binding specificity in enzyme inhibitors or receptor-targeted therapies .
Pharmaceutical Development
- The Boc-amino-methoxy combination in the target compound is prized for prodrug design, where controlled release of active amines is required .
- In contrast, the dimethylcyclobutane derivative () has shown promise in preclinical studies for its metabolic stability and resistance to oxidative degradation .
Material Science
- 3-(tert-Butoxy)cyclobutane-1-carboxylic acid () is used to synthesize thermally stable polyesters, leveraging its rigid cyclobutane core .
Biological Activity
1-{[(Tert-butoxy)carbonyl]amino}-3-methoxycyclobutane-1-carboxylic acid, commonly referred to as Boc-amino acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies highlighting its applications in research.
- IUPAC Name : (1s,3s)-1-((tert-butoxycarbonyl)amino)-3-methoxycyclobutane-1-carboxylic acid
- Molecular Formula : C11H19NO5
- Molecular Weight : 245.28 g/mol
- CAS Number : 1700442-25-6
The biological activity of Boc-amino acids is primarily attributed to their ability to act as prodrugs or intermediates in the synthesis of bioactive compounds. The tert-butoxycarbonyl (Boc) group serves as a protective moiety that can be removed under specific conditions, allowing for the release of the active amino acid.
Antimicrobial Activity
Research has demonstrated that compounds similar to Boc-amino acids exhibit antimicrobial properties. For instance, derivatives have been shown to inhibit bacterial growth by interfering with cell wall synthesis and protein synthesis pathways. A study highlighted the effectiveness of related compounds against Escherichia coli and Staphylococcus aureus, suggesting a potential role for Boc-amino acids in developing new antibiotics .
Anticancer Properties
Boc-amino acids have been investigated for their anticancer effects. In vitro studies indicate that these compounds can induce apoptosis in various cancer cell lines by activating caspase pathways. One notable case study involved the use of Boc-amino acid derivatives in targeting breast cancer cells, where a significant reduction in cell viability was observed .
Neuroprotective Effects
Recent studies suggest that Boc-amino acids may possess neuroprotective properties. They have been shown to modulate neurotransmitter levels and protect neurons from oxidative stress. In animal models, administration of these compounds led to improved cognitive function and reduced neuronal damage following induced ischemic events .
Research Findings and Case Studies
Q & A
Q. What are the optimal storage conditions for 1-{[(tert-butoxy)carbonyl]amino}-3-methoxycyclobutane-1-carboxylic acid to ensure long-term stability?
Store the compound at 2–8°C in airtight containers protected from moisture and light. Avoid exposure to incompatible materials such as strong acids, bases, or oxidizing agents, which may degrade the tert-butoxycarbonyl (Boc) protecting group . Desiccants (e.g., silica gel) are recommended to minimize hydrolysis. Stability under these conditions is inferred from analogs with similar Boc-protected functional groups .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- PPE : Use nitrile gloves, P95 respirators for dust control, and safety goggles to prevent ocular exposure .
- Ventilation : Ensure local exhaust ventilation to avoid aerosol formation .
- Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
Q. Which analytical techniques are recommended for confirming the identity and purity of this compound?
- Structural Confirmation : 1H/13C NMR to verify cyclobutane core and Boc-group integrity .
- Purity Assessment : HPLC with UV detection (λ = 210–254 nm) using C18 columns; purity thresholds >95% are typical for research-grade materials .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ or [M+Na]+ ions) .
Q. How should researchers design initial experiments involving this compound to minimize degradation risks?
- Small-Scale Testing : Perform pilot reactions (<100 mg) to assess stability under target conditions (e.g., pH, temperature) .
- Inert Atmosphere : Use nitrogen/argon for moisture-sensitive reactions to protect the Boc group .
- Monitoring : Employ TLC or in-situ IR spectroscopy to track reaction progress and detect intermediates .
Q. What are the key stability considerations for this compound under different solvent systems?
- Polar Solvents : Avoid DMF or DMSO, which may accelerate Boc-group cleavage. Prefer dichloromethane (DCM) or THF for synthetic steps .
- Aqueous Media : Stabilize with buffered solutions (pH 6–8) to prevent hydrolysis.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound across different studies?
- Controlled Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 1–3 months) following ICH guidelines .
- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures .
- Comparative Reanalysis : Cross-validate findings using identical batches and analytical protocols .
Q. What methodologies are effective in addressing solubility challenges during synthetic applications?
Q. How can stereochemical interference be mitigated in reactions involving the cyclobutane core?
- Chiral Resolution : Employ chiral HPLC with cellulose-based columns to separate enantiomers .
- Asymmetric Catalysis : Use Rh-carboxamide catalysts to control stereoselectivity during cyclopropane or cyclobutane functionalization .
- X-Ray Crystallography : Confirm stereochemistry of intermediates or final products .
Q. What advanced techniques are suitable for tracking decomposition pathways under experimental conditions?
- LC-MS/MS : Identify degradation products (e.g., tert-butanol or CO2 from Boc cleavage) .
- Isotopic Labeling : Incorporate 13C or 15N isotopes to trace reaction pathways via MS/MS fragmentation .
- Stress Testing : Expose the compound to oxidative (H2O2), thermal (60°C), or photolytic conditions to simulate degradation .
Q. How can catalytic efficiency be optimized in reactions using this compound as a substrate or intermediate?
- Ligand Screening : Test Pd(PPh3)4 or Cu(I)-bisoxazoline complexes for cross-coupling or cycloaddition reactions .
- Design of Experiments (DoE) : Optimize parameters (temperature, solvent, catalyst loading) via response surface methodology .
- Kinetic Studies : Use in-situ NMR or calorimetry to monitor reaction rates and identify rate-limiting steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
